1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of fluorine and methyl groups in its structure adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of Functional Groups: The fluorobenzoyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Thione Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products, depending on the reaction environment.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The fluorobenzoyl and methylphenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The thione group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be compared with other spiro compounds, such as:
1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(3-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but with a different position of the methyl group, affecting its chemical properties.
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-one: Similar structure but with a ketone group instead of thione, which can significantly change its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-6-4-7-15(12-14)18-20(26)24(21(23-18)10-2-3-11-21)19(25)16-8-5-9-17(22)13-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRYCINUDCLXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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